Benzoyl-L-arginine ethyl ester

Vue d'ensemble

Description

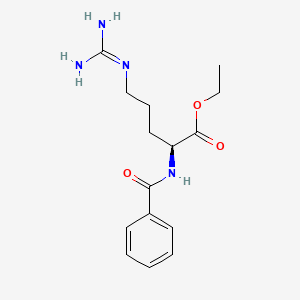

Benzoyl-L-arginine ethyl ester is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, where the amino group is protected by a benzoyl group, and the carboxyl group is esterified with ethanol. This compound is particularly known for its role as a substrate in enzymatic assays, especially for proteases like trypsin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzoyl-L-arginine ethyl ester can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing benzoyl-L-arginine with ethanol and a strong acid like hydrochloric acid to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is carried out in large reactors, and the product is purified through crystallization or chromatography .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis Reactions

BAEE serves as a model substrate for investigating protease activity due to its susceptibility to cleavage at the ester bond. Key reactions include:

Trypsin-Catalyzed Hydrolysis

Trypsin cleaves BAEE at the ester linkage, producing benzoyl-L-arginine and ethanol:

-

Kinetic Mechanism : Follows a two-step acyl-enzyme pathway involving acylation (k₂) and deacylation (k₃) steps. Studies show k₂ ≈ k₃, indicating neither step is fully rate-limiting .

Ficin-Catalyzed Hydrolysis

Ficin, a cysteine protease from fig latex, hydrolyzes BAEE with similar efficiency to trypsin:

-

Optimal pH : 6.5, influenced by ionizable groups (pK₁ ≈ 4.2–4.3; pK₂ ≈ 8.5–8.6) .

-

Key Observation : Identical kₐₜ (lim) values for BAEE (5.20 sec⁻¹) and its amide analog (BAA: 5.01 sec⁻¹) suggest comparable catalytic efficiency for ester and amide bonds .

pH Dependence of Hydrolysis

The reaction kinetics of BAEE hydrolysis are pH-sensitive, reflecting ionizable groups in enzyme active sites:

| Enzyme | pH Optimum | Apparent pK Values (kₐₜ dependence) | Key Active-Site Groups |

|---|---|---|---|

| Trypsin | 8.0–8.5 | pK₁ = 6.5–7.0 (His⁵⁷), pK₂ = 10.0 (water) | Histidine, Serine |

| Ficin | 6.5 | pK₁ = 4.2–4.3 (Cys²⁵), pK₂ = 8.5–8.6 (His¹⁵⁹) | Cysteine, Histidine |

-

Solvent Effects : Organic solvents (e.g., glycerol, DMSO) shift pH profiles by altering pKₐ of ionizable groups .

-

Low-Temperature Studies : At subzero temperatures, trypsin retains activity, with paH profiles mirroring aqueous behavior .

Kinetic Parameters

Comparative kinetic data for BAEE hydrolysis:

| Enzyme | Substrate | Kₘ (mM) | kₐₜ (sec⁻¹) | kₐₜ/Kₘ (mM⁻¹sec⁻¹) |

|---|---|---|---|---|

| Trypsin | BAEE | 3.32 | 5.20 | 1.57 |

| Ficin | BAEE | 33.2 | 5.20 | 0.16 |

| Ficin | BAA | 60.3 | 5.01 | 0.08 |

-

Km Trends : BAEE binds more tightly to trypsin (lower Kₘ) than to ficin, reflecting differences in active-site architecture .

-

Catalytic Efficiency : Trypsin’s higher kₐₜ/Kₘ ratio highlights its specialization for arginine/lysine esters .

Mechanistic Insights

-

Acyl-Enzyme Intermediate : BAEE forms a transient acyl-enzyme complex during hydrolysis, confirmed by pH-jump experiments .

-

Sulfhydryl Group Role : In ficin, chemical modification of Cys²⁵ abolishes activity, confirming its catalytic necessity .

-

Solvent Isotope Effects : D₂O reduces kₐₜ for trypsin, implicating proton transfer in the rate-limiting step .

Comparative Substrate Reactivity

| Substrate | Enzyme | Relative kₐₜ (vs. BAEE) | Structural Feature Impact |

|---|---|---|---|

| BAA (Amide) | Ficin | 0.96 | Amide bond stabilizes transition state |

| S-2-Aminoethyl-Cys | Trypsin | 0.15 | Reduced hydrophobic interactions |

Applications De Recherche Scientifique

Scientific Research Applications

-

Enzymatic Assays

- Trypsin Activity Assay : BAEE serves as a substrate for measuring trypsin activity. It is employed in assays to evaluate the enzymatic activity of trypsin extracted from various sources, including bovine and porcine pancreas .

- Peptidyl Arginine Deiminase (PPAD) Assay : The compound has been used in assays involving PPAD, particularly in studies with Porphyromonas gingivalis, a bacterium associated with periodontal disease. This application helps in understanding the enzymatic mechanisms involved in bacterial pathogenesis .

- Proteolytic Activity Studies

- Biochemical Characterization

Case Studies and Research Findings

- Case Study on Trypsin Activity : A study demonstrated the use of BAEE in evaluating trypsin activity in rat tail tendon fascicles. The results indicated that BAEE could effectively measure trypsin's proteolytic activity, providing insights into tendon healing processes .

- Study on PPAD Activity : Research involving P. gingivalis showed that BAEE could successfully serve as a substrate for PPAD, leading to discoveries regarding the enzyme's role in bacterial virulence and its potential as a therapeutic target .

Data Table: Summary of Applications

Mécanisme D'action

The primary mechanism of action of benzoyl-L-arginine ethyl ester involves its role as a substrate for proteolytic enzymes. When used in enzymatic assays, the compound is hydrolyzed by proteases like trypsin, resulting in the cleavage of the ester bond and the release of benzoyl-L-arginine and ethanol . This reaction is often monitored spectrophotometrically to measure enzyme activity. The molecular targets include the active sites of proteases, where the ester bond is cleaved through nucleophilic attack by the enzyme’s catalytic residues .

Comparaison Avec Des Composés Similaires

Benzoyl-L-arginine ethyl ester is unique due to its specific structure and reactivity. it shares similarities with other compounds such as:

Benzoyl-L-arginine: Similar structure but lacks the ester group, making it less reactive in certain enzymatic assays.

Benzoyl-L-tyrosine ethyl ester: Another esterified amino acid derivative used in similar biochemical applications.

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate for different proteases, used in enzymatic assays.

These compounds are used in various biochemical and medical research applications, but this compound is particularly favored for its specificity and efficiency in protease assays .

Activité Biologique

Introduction

Benzoyl-L-arginine ethyl ester (BAEE) is a synthetic compound widely utilized as a substrate in enzymatic assays, particularly for proteases like trypsin. Its significance in biochemical research stems from its ability to mimic natural substrates, allowing researchers to study enzyme activity and inhibition effectively. This article explores the biological activity of BAEE, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₅H₂₂N₄O₃·HCl

- Molecular Weight : 322.83 g/mol

- Solubility : Soluble in water at concentrations up to 50 mg/mL .

Structure

The structure of BAEE includes a benzoyl group attached to the L-arginine amino acid through an ethyl ester linkage. This configuration allows it to serve as a substrate for various proteolytic enzymes.

BAEE acts primarily as a substrate for trypsin and other serine proteases. The enzymatic hydrolysis of BAEE results in the release of benzoyl-L-arginine and ethanol, which can be monitored spectrophotometrically. The reaction can be summarized as follows:

This reaction is significant for determining trypsin activity and can be quantified using absorbance measurements at 253 nm .

Enzymatic Assays

BAEE is predominantly used in assays to measure trypsin activity due to its specificity and sensitivity. It has been employed in various studies, including:

- Trypsin Activity Assays : BAEE serves as a chromogenic substrate to assess the activity of trypsin from different sources, including bovine and porcine pancreas .

- Peptidyl Arginine Deiminase Assays : In studies involving Porphyromonas gingivalis, BAEE has been utilized to evaluate enzyme activity in bacterial vesicles .

Case Studies

- Trypsin Kinetics : A study investigated the kinetic parameters of trypsin using BAEE as a substrate, revealing insights into enzyme efficiency and substrate specificity at varying pH levels .

- Papaya Enzyme Extracts : Research involving enzymatic extracts from papaya demonstrated that BAEE could effectively measure proteolytic activity, highlighting its utility in plant biochemistry .

- Inhibition Studies : BAEE has been used to explore the inhibitory effects of various compounds on trypsin activity, providing valuable data for drug development targeting protease inhibition .

Comparative Data Table

The following table summarizes key studies utilizing BAEE across different applications:

| Study Focus | Application | Findings |

|---|---|---|

| Trypsin Activity | Enzymatic Assay | Established baseline activity levels using BAEE substrate |

| Peptidyl Arginine Deiminase | Bacterial Enzyme Assay | Confirmed enzyme activity in P. gingivalis vesicles |

| Papaya Extracts | Proteolytic Activity | Demonstrated effective measurement of enzyme kinetics |

| Inhibition Studies | Drug Development | Evaluated potential inhibitors against trypsin |

Propriétés

IUPAC Name |

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHCCVUYCIGSW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2645-08-1 (mono-hydrochloride) | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50914183 | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

971-21-1 | |

| Record name | Benzoylarginine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.